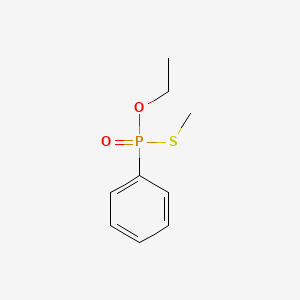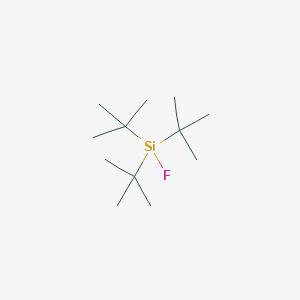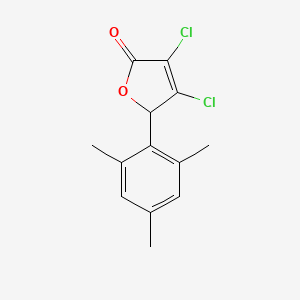
2(5H)-Furanone, 3,4-dichloro-5-(2,4,6-trimethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Furanone, 3,4-dichloro-5-(2,4,6-trimethylphenyl)- is a synthetic organic compound that belongs to the class of furanones. Furanones are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3,4-dichloro-5-(2,4,6-trimethylphenyl)- typically involves the chlorination of a furanone precursor followed by the introduction of the trimethylphenyl group. Common reagents used in these reactions include chlorine gas, trimethylphenyl derivatives, and suitable catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of continuous flow reactors to ensure consistent product quality. The choice of solvents, catalysts, and purification methods are optimized to maximize yield and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2(5H)-Furanone, 3,4-dichloro-5-(2,4,6-trimethylphenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the chlorinated groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2(5H)-Furanone, 3,4-dichloro-5-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the specific application, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(5H)-Furanone, 3,4-dichloro-5-phenyl-: Similar structure but lacks the trimethyl groups.
2(5H)-Furanone, 3,4-dichloro-5-methylphenyl-: Contains a single methyl group instead of three.
2(5H)-Furanone, 3,4-dichloro-5-(2,4-dimethylphenyl)-: Contains two methyl groups.
Uniqueness
2(5H)-Furanone, 3,4-dichloro-5-(2,4,6-trimethylphenyl)- is unique due to the presence of three methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with specific molecular targets compared to its analogs.
Eigenschaften
CAS-Nummer |
57697-60-6 |
|---|---|
Molekularformel |
C13H12Cl2O2 |
Molekulargewicht |
271.14 g/mol |
IUPAC-Name |
3,4-dichloro-2-(2,4,6-trimethylphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C13H12Cl2O2/c1-6-4-7(2)9(8(3)5-6)12-10(14)11(15)13(16)17-12/h4-5,12H,1-3H3 |
InChI-Schlüssel |
KTJDJTHTUJZWOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2C(=C(C(=O)O2)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


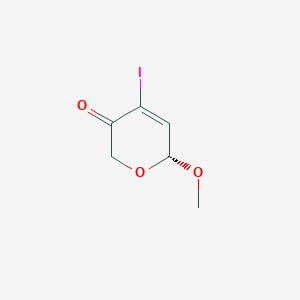
![6-[Amino(2-hydroxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14628453.png)
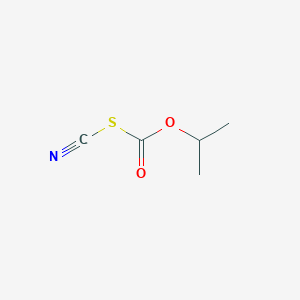

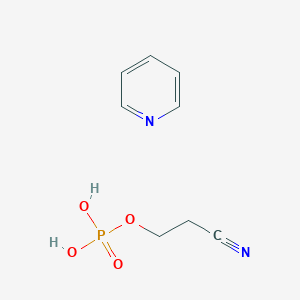
![Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-](/img/structure/B14628481.png)
![1,6-Dimethyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14628482.png)
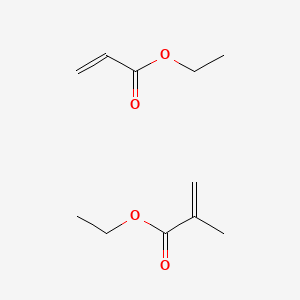
![7-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14628487.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14628499.png)

